molecular formula C21H14ClFN4O2S B4629256 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4629256
M. Wt: 440.9 g/mol
InChI Key: QZAPOCDWUQKDGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives often involves condensation reactions. For example, the synthesis of a related compound was achieved through the condensation of 4-nitrobenzohydrazide and N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide, indicating the potential synthetic routes that can be adapted for 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole (Hu, Song, Chen, & Ma, 2007).

Molecular Structure Analysis

The molecular structure of related triazole compounds reveals intricate details about their geometry and intermolecular interactions. For instance, a close analogue exhibits a significant degree of molecular planarity and specific dihedral angles between its triazole and phenyl rings, showcasing the structural configuration that might be expected in the compound of interest (Jing Hu et al., 2007).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, highlighting their reactivity and functional group transformations. They often undergo nucleophilic substitution and addition reactions due to the presence of electron-withdrawing groups. The synthesis and reactions of similar triazole derivatives, such as their involvement in the formation of supramolecular assemblies through weak hydrogen and chalcogen bonds, provide insight into the chemical behavior of 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole (ACS Omega, 2021).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their applications. The crystalline structure of a similar compound, stabilized by noncovalent interactions, suggests how the physical properties of 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole may be analyzed for its potential uses (ACS Omega, 2021).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity towards various chemical agents and conditions, are fundamental for their application in synthetic chemistry. The analysis of related compounds' reactivity, including their participation in forming dimers and polymers through specific interactions, aids in understanding the chemical properties of 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole (ACS Omega, 2021).

Scientific Research Applications

Supramolecular Interactions and Structural Analysis

A study reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including those with phenyl substituents and an α-ketoester functionality. The compounds formed self-assembled dimers in solid state, utilizing O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and other theoretical methods, highlighting the nucleophilic/electrophilic nature of certain groups and their influence on interaction energy (Ahmed et al., 2020).

Crystallographic Studies

Another research focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives. The crystal structures revealed various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by PIXEL and ab initio quantum mechanical calculations, offering insights into the lp⋯π interaction nature and energetics (Shukla et al., 2014).

Antimicrobial and Antitumor Activities

Research into the antitumor evaluation of novel benzothiazole derivatives, which share structural similarities with the compound of interest, revealed that these compounds exhibit cytostatic activities against various malignant human cell lines. This study underscores the potential of such derivatives in developing therapeutic agents (Racané et al., 2006).

Enzyme Inhibition Studies

A study involving the synthesis of novel heterocyclic compounds from a similar triazole derivative investigated their inhibitory activities against lipase and α-glucosidase. Some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential for therapeutic applications in related disorders (Bekircan et al., 2015).

Supramolecular Self-Assembly and COX-2 Inhibition

A selective triazole-based COX-2 inhibitor's crystal structure was analyzed, revealing weak hydrogen, chalcogen bonds, and unorthodox nonbonded motifs contributing to its supramolecular self-assembly. The compound demonstrated selective inhibitory activity against the human COX-2 enzyme, presenting insights into the design of selective COX inhibitors (Al-Wahaibi et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O2S/c22-16-5-3-15(4-6-16)20-24-25-21(26(20)18-11-7-17(23)8-12-18)30-13-14-1-9-19(10-2-14)27(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPOCDWUQKDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

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